N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is a complex organic compound with a molecular formula of C17H20N2O6. This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core, a nitrophenyl group, and a carboxamide functional group. The presence of these functional groups and the spirocyclic structure make this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2-methoxy-5-nitroaniline with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using reagents like boron tribromide.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron tribromide, and sodium hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include the corresponding amine, demethylated phenol, and substituted carboxamide derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
Compared to similar compounds, N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a dimethyl group on the spirocyclic core. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H22N2O7 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C18H22N2O7/c1-17(2)10-18(6-7-26-17)12(9-15(21)27-18)16(22)19-13-8-11(20(23)24)4-5-14(13)25-3/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,19,22) |
InChI Key |
QQWPYKNPMRPQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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